![molecular formula C12H16O B14620259 2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one CAS No. 58729-27-4](/img/structure/B14620259.png)
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C11H16O It is a derivative of cyclopentenone, featuring a cyclopentene ring substituted with a methyl group and a cyclopent-1-en-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the Claisen condensation of cyclopentanone derivatives, followed by decarboxylation and isomerization. Another method includes the acid-catalyzed dehydration of cyclopentanediols .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: The compound is used in the production of fragrances and flavoring agents due to its unique aroma profile
Mechanism of Action
The mechanism of action of 2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes. For instance, its enone moiety can undergo Michael addition, forming covalent bonds with nucleophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclopentenone: A simpler analog with a similar cyclopentene ring structure.
Jasmone: A related compound with a similar enone structure, known for its use in fragrances.
2,3-Dimethyl-2-cyclopentenone: Another analog with additional methyl groups on the cyclopentene ring.
Uniqueness
2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
CAS No. |
58729-27-4 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
2-(cyclopenten-1-ylmethyl)-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C12H16O/c1-9-6-7-12(13)11(9)8-10-4-2-3-5-10/h4H,2-3,5-8H2,1H3 |
InChI Key |
LCLOWQCGKMPDDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1)CC2=CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


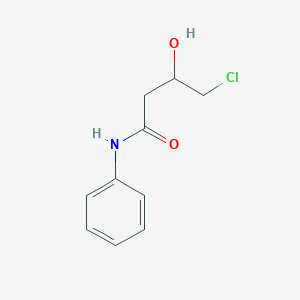
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

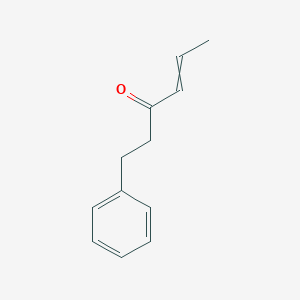
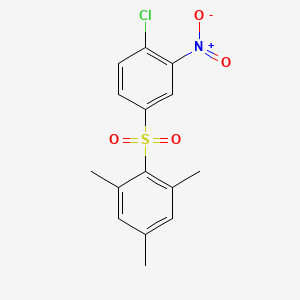

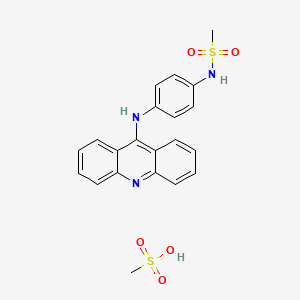
![1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene](/img/structure/B14620218.png)

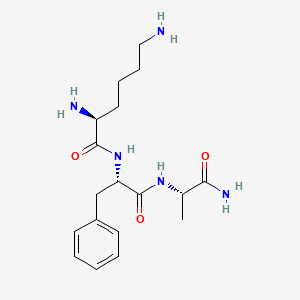

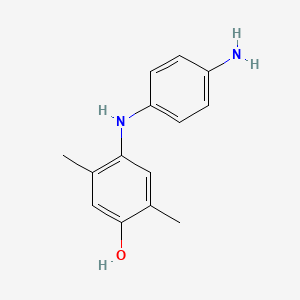
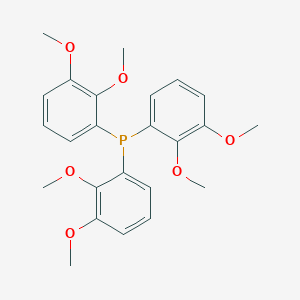
![4-{[(Triphenylstannyl)oxy]carbonyl}pyridine](/img/structure/B14620244.png)
